molecular formula C12H11N3O2S2 B14160800 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one CAS No. 59362-58-2

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one

Cat. No.: B14160800
CAS No.: 59362-58-2
M. Wt: 293.4 g/mol
InChI Key: UBRZHSMBWICOPJ-UHFFFAOYSA-N
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Description

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives

Chemical Reactions Analysis

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in inflammation and pain. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes and other key proteins involved in the inflammatory response.

Comparison with Similar Compounds

3-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one can be compared with other benzothiazole derivatives, such as:

These compounds share similar structural features but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific combination of the benzothiazole and thioxoimidazolidinone moieties, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

59362-58-2

Molecular Formula

C12H11N3O2S2

Molecular Weight

293.4 g/mol

IUPAC Name

3-(6-ethoxy-1,3-benzothiazol-2-yl)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H11N3O2S2/c1-2-17-7-3-4-8-9(5-7)19-12(14-8)15-10(16)6-13-11(15)18/h3-5H,2,6H2,1H3,(H,13,18)

InChI Key

UBRZHSMBWICOPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(=O)CNC3=S

solubility

2.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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